

2,4,6-triphenylaniline spectroscopic characterization validation

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Compound Focus: 2,4,6-Triphenylaniline

CAS No.: 6864-20-6

Cat. No.: S573931

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Crystallographic & Physical Property Data

The tables below summarize the key data available from the search results, which primarily focus on the compound's crystal structure and some basic physical properties.

Table 1: Crystallographic Data for 2,4,6-Triphenylaniline [1] [2]

Parameter	Value
Chemical Formula	C ₂₄ H ₁₉ N
Molecular Weight	321.40 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Melting Point	395–398 K (122–125 °C)
Unit Cell Parameters	$a = 10.735 \text{ \AA}$, $b = 14.792 \text{ \AA}$, $c = 11.911 \text{ \AA}$, $\beta = 113.02^\circ$
Dihedral Angles (central vs. pendant rings)	68.26°, 55.28°, 30.61°

Parameter	Value
Key Structural Feature	No intermolecular hydrogen bonding due to steric hindrance from ortho-phenyl groups.

Table 2: Synthetic and Analytical Data [3] [4]

Parameter	Value / Description
Purity	97% (commercial source)
Physical Form	Powder or light yellow crystals
Reported Yield	94–98%
Verified Melting Point	136–137 °C (recrystallized from acetic acid)
Synthetic Method	Hydrogenation of 2,4,6-triphenylnitrobenzene using Raney Nickel and H ₂ (70 atm) in dioxane.

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the literature.

Synthesis and Recrystallization

This protocol is adapted from a checked procedure in *Organic Syntheses* [4].

- Procedure:** A solution of 70 g (0.20 mol) of 2,4,6-triphenylnitrobenzene in 500 mL of dioxane is placed in a 1 L pressure vessel. 10 g of Raney nickel catalyst (rinsed with ethanol) is added. The system is purged with hydrogen and pressurized to 1000 psi (approx. 70 atm). The reaction proceeds with stirring for about 25-48 hours until hydrogen uptake is complete. The catalyst is removed by filtration and the solvent is evaporated under reduced pressure to leave an oil that solidifies upon trituration with methanol. The product is collected and washed with cold methanol.

- **Purification:** The crude aniline (m.p. 135–136 °C) is dissolved in approximately 100 mL of glacial acetic acid by heating. The solution is cooled to recrystallize pure **2,4,6-triphenylaniline** as light yellow crystals with a melting point of 136–137 °C [4].

Single Crystal Growth for X-ray Analysis

This method describes the growth of crystals suitable for the crystallographic data reported in Table 1 [1] [2].

- **Procedure:** 65 mg of pyrazole-3,5-dicarboxylic acid and 120 mg of **2,4,6-triphenylaniline** are combined in 5 mL of a 3:2 ethanol-to-water mixture. The mixture is warmed gently until a clear solution is obtained and then filtered. The filtrate is left undisturbed at room temperature. Large, colorless, single crystals form within 48 hours.

The following diagram outlines the key steps for obtaining and characterizing **2,4,6-triphenylaniline** based on these protocols.

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References

1. 2,4,6-Triphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
2. (PDF) 2,4,6-Triphenylaniline [academia.edu]
3. , 2 , 4 - 6 97 6864-20-6 Triphenylaniline [sigmaaldrich.com]
4. Organic Syntheses Procedure [orgsyn.org]

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